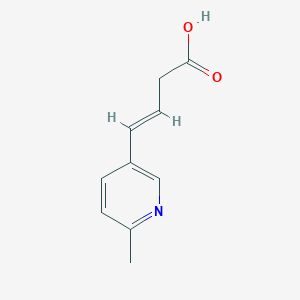
4-(6-Methylpyridin-3-yl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a butenoic acid moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methylpyridine.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a series of reactions, including halogenation, elimination, and subsequent coupling reactions.
Coupling Reaction: The final step involves coupling the 6-methylpyridine with the butenoic acid derivative under suitable conditions, such as using a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production methods for (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(6-methylpyridin-3-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds such as 4-methylpyridine and 3-pyridinecarboxylic acid share structural similarities.
Butenoic Acid Derivatives: Compounds like crotonic acid and cinnamic acid have similar functional groups.
Uniqueness
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid is unique due to the combination of the pyridine ring and the butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(E)-4-(6-methylpyridin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H11NO2/c1-8-5-6-9(7-11-8)3-2-4-10(12)13/h2-3,5-7H,4H2,1H3,(H,12,13)/b3-2+ |
Clé InChI |
LUMKNGOAPKBNRY-NSCUHMNNSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)/C=C/CC(=O)O |
SMILES canonique |
CC1=NC=C(C=C1)C=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


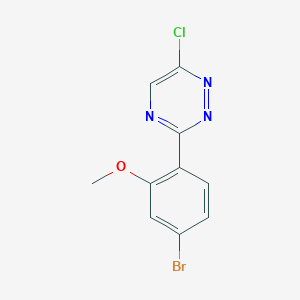
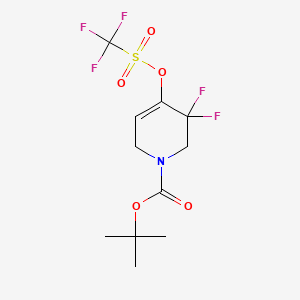
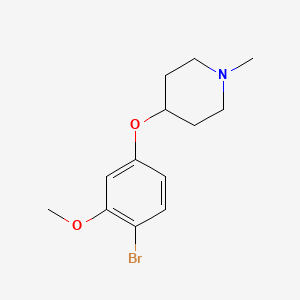


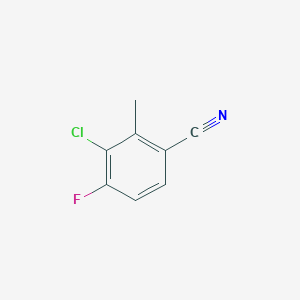
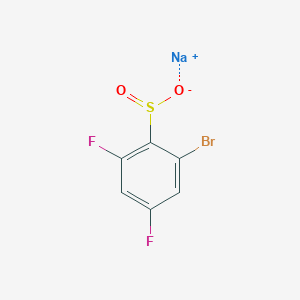

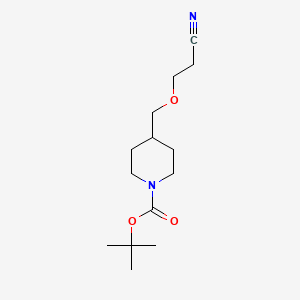
![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)
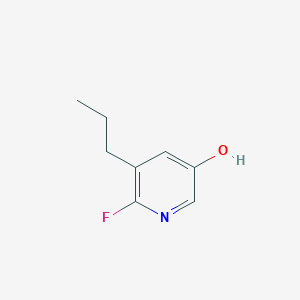
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
